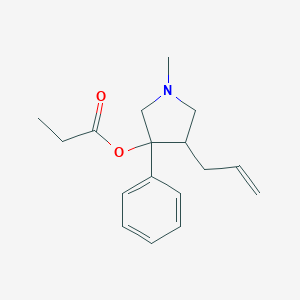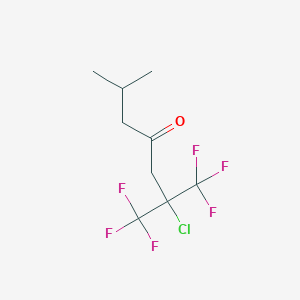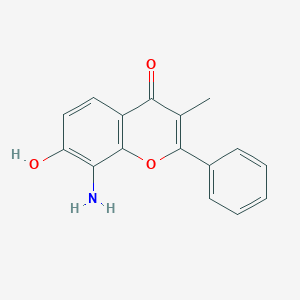
8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one, also known as Amorfrutin B, is a natural product that belongs to the family of flavonoids. It is found in the roots of licorice (Glycyrrhiza glabra) and is known for its various biological activities. Amorfrutin B has been studied extensively for its potential therapeutic applications, especially in the treatment of metabolic disorders such as diabetes and obesity.
Mécanisme D'action
The mechanism of action of 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B is not fully understood. However, it is believed to exert its effects by activating the peroxisome proliferator-activated receptor (PPAR) gamma, a nuclear receptor that plays a crucial role in glucose and lipid metabolism. By activating PPAR gamma, 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B can improve insulin sensitivity and glucose uptake in the liver, muscle, and adipose tissue. It can also reduce inflammation and oxidative stress, which are associated with various metabolic disorders.
Effets Biochimiques Et Physiologiques
8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B has several biochemical and physiological effects. It can improve glucose metabolism and insulin sensitivity by activating PPAR gamma. It can also reduce inflammation and oxidative stress by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. Additionally, it can regulate lipid metabolism by reducing the expression of genes involved in lipogenesis and increasing the expression of genes involved in fatty acid oxidation.
Avantages Et Limitations Des Expériences En Laboratoire
8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B has several advantages and limitations for lab experiments. It is a natural product that can be obtained from licorice roots or synthesized in the laboratory. It has several biological activities that make it a promising candidate for the treatment of metabolic disorders. However, the yield of the synthetic process is relatively low, and the purification of the final product is challenging. Additionally, the mechanism of action of 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B is not fully understood, which makes it challenging to design experiments to study its effects.
Orientations Futures
Several future directions can be explored to further understand the potential therapeutic applications of 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B. These include:
1. Studying the effects of 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B on other metabolic disorders such as cardiovascular diseases and cancer.
2. Investigating the molecular mechanisms underlying the effects of 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B on glucose and lipid metabolism.
3. Developing more efficient and cost-effective methods for the synthesis and purification of 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B.
4. Conducting clinical trials to evaluate the safety and efficacy of 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B in humans.
5. Exploring the potential of 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B as a lead compound for the development of new drugs for the treatment of metabolic disorders.
Méthodes De Synthèse
The synthesis of 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B is a complex process that involves several steps. It can be obtained through the extraction of licorice roots, followed by purification using various chromatographic techniques. Alternatively, it can be synthesized in the laboratory using chemical reactions involving different reagents and solvents. However, the yield of the synthetic process is relatively low, and the purification of the final product is challenging.
Applications De Recherche Scientifique
8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B has been extensively studied for its potential therapeutic applications. It has been shown to have anti-diabetic, anti-inflammatory, and anti-obesity properties. Several studies have demonstrated that 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B can improve glucose metabolism and insulin sensitivity, making it a promising candidate for the treatment of type 2 diabetes. Additionally, it has been shown to reduce inflammation and oxidative stress, which are associated with various metabolic disorders.
Propriétés
Numéro CAS |
110197-04-1 |
|---|---|
Nom du produit |
8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one |
Formule moléculaire |
C16H13NO3 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
8-amino-7-hydroxy-3-methyl-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H13NO3/c1-9-14(19)11-7-8-12(18)13(17)16(11)20-15(9)10-5-3-2-4-6-10/h2-8,18H,17H2,1H3 |
Clé InChI |
VGXOUSJJDJJUMK-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2N)O)C3=CC=CC=C3 |
SMILES canonique |
CC1=C(OC2=C(C1=O)C=CC(=C2N)O)C3=CC=CC=C3 |
Synonymes |
4H-1-Benzopyran-4-one,8-amino-7-hydroxy-3-methyl-2-phenyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



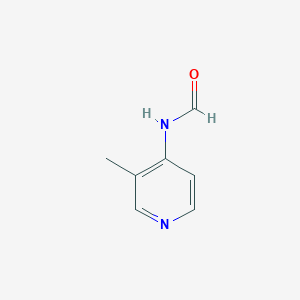
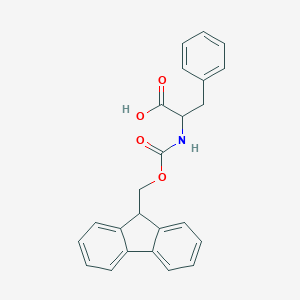
![3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one](/img/structure/B8687.png)
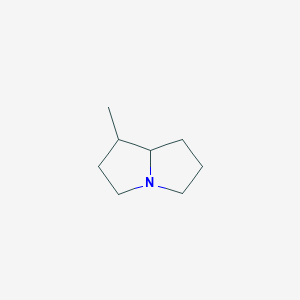
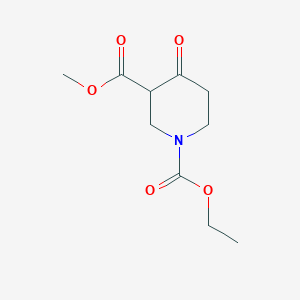
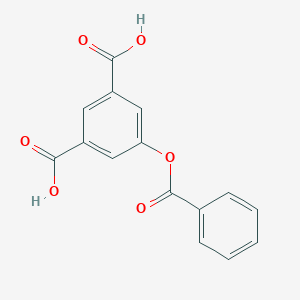
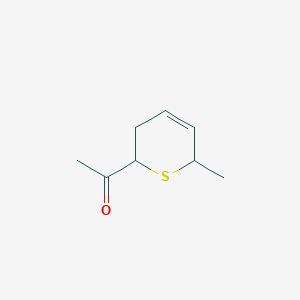
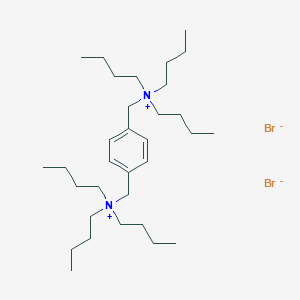
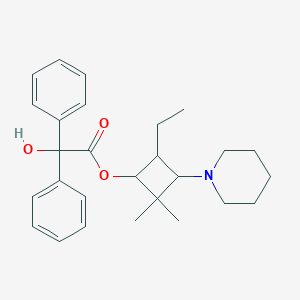
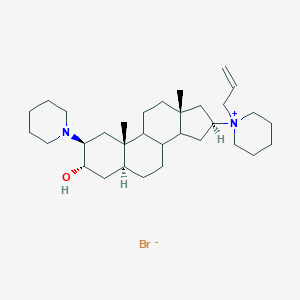
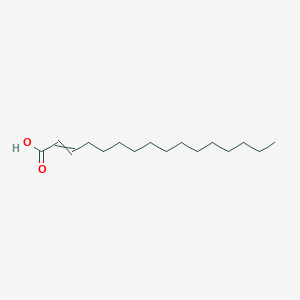
![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)-](/img/structure/B8709.png)
